molecular formula C13H14N6O5 B11546069 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide

Cat. No.: B11546069
M. Wt: 334.29 g/mol
InChI Key: GBEWCFPFZRMZJI-GIDUJCDVSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a nitro-triazole moiety, and an acetohydrazide linkage

Preparation Methods

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 3-nitro-1H-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and its electronic properties contribute to its activity at the molecular level .

Comparison with Similar Compounds

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide can be compared with similar compounds such as:

The uniqueness of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H14N6O5

Molecular Weight

334.29 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C13H14N6O5/c1-23-10-4-3-9(5-11(10)24-2)6-15-16-12(20)7-18-8-14-13(17-18)19(21)22/h3-6,8H,7H2,1-2H3,(H,16,20)/b15-6+

InChI Key

GBEWCFPFZRMZJI-GIDUJCDVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC

Origin of Product

United States

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